2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
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Overview
Description
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. Continuous flow synthesis allows for the efficient and scalable production of benzodiazepines by optimizing reaction conditions and minimizing by-products . This method is advantageous for producing large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepines with different functional groups.
Scientific Research Applications
Chemistry: Used as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Investigated for its potential as an anxiolytic and anticonvulsant agent.
Medicine: Explored for its therapeutic potential in treating anxiety disorders, epilepsy, and muscle spasms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system . By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . This interaction modulates the activity of neurotransmitters and reduces neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Midazolam: Used as a sedative and anesthetic agent.
Uniqueness
2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with the GABA receptor and modulate neurotransmitter activity makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C13H12ClN3O |
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Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one |
InChI |
InChI=1S/C13H12ClN3O/c14-10-4-2-9(3-5-10)11-8-12-13(18)15-6-1-7-17(12)16-11/h2-5,8H,1,6-7H2,(H,15,18) |
InChI Key |
ZIYLMJAYDRUZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=CC(=NN2C1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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